molecular formula C18H20N4O3 B11552035 (3E)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

(3E)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide

Cat. No.: B11552035
M. Wt: 340.4 g/mol
InChI Key: OEBLCIIBDHBHCO-KGENOOAVSA-N
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Description

(3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phenoxy Acetamide Intermediate: This step involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid, which is then converted to its acyl chloride derivative and subsequently reacted with ammonia or an amine to form the acetamide.

    Coupling with Pyridine Derivative: The acetamide intermediate is then coupled with a pyridine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Butanamide Structure: The final step involves the formation of the butanamide structure through a condensation reaction, possibly using a catalyst to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be explored for its potential pharmacological properties. Its structure suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE: A similar compound with a pyridin-2-yl group instead of pyridin-3-yl.

    (3E)-3-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE: A similar compound with a 4-methylphenoxy group instead of 3-methylphenoxy.

Uniqueness

The uniqueness of (3E)-3-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE lies in its specific combination of functional groups and aromatic structures, which might confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

(3E)-3-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C18H20N4O3/c1-13-5-3-7-16(9-13)25-12-18(24)22-21-14(2)10-17(23)20-15-6-4-8-19-11-15/h3-9,11H,10,12H2,1-2H3,(H,20,23)(H,22,24)/b21-14+

InChI Key

OEBLCIIBDHBHCO-KGENOOAVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=C(C)CC(=O)NC2=CN=CC=C2

Origin of Product

United States

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